MY-1076

Description

Propriétés

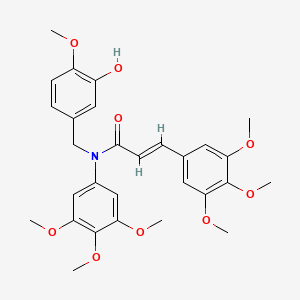

Formule moléculaire |

C29H33NO9 |

|---|---|

Poids moléculaire |

539.6 g/mol |

Nom IUPAC |

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C29H33NO9/c1-33-22-10-8-19(12-21(22)31)17-30(20-15-25(36-4)29(39-7)26(16-20)37-5)27(32)11-9-18-13-23(34-2)28(38-6)24(14-18)35-3/h8-16,31H,17H2,1-7H3/b11-9+ |

Clé InChI |

UFLBJFMTHUAWBY-PKNBQFBNSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)O |

SMILES canonique |

COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)O |

Origine du produit |

United States |

Foundational & Exploratory

MY-1076: A Novel Modulator of the Hippo Signaling Pathway by Induction of YAP Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway, and its overexpression or constitutive activation is a hallmark of many cancers. MY-1076 has been identified as a potent inhibitor of YAP, demonstrating significant anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the Hippo pathway, the role of YAP, and a detailed examination of the putative mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols to investigate the effects of this compound on the Hippo pathway, and illustrative diagrams to visualize the core signaling cascade and experimental workflows.

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is a highly conserved kinase cascade that plays a pivotal role in tissue homeostasis. In mammals, the core of the pathway consists of a series of serine/threonine kinases: the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) and the Large Tumor Suppressor kinases 1 and 2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators YAP and its paralog TAZ.

Phosphorylation of YAP, primarily at the Ser127 residue, leads to its sequestration in the cytoplasm through binding to 14-3-3 proteins. This cytoplasmic retention prevents YAP from translocating to the nucleus. Furthermore, phosphorylation at other sites, such as Ser397, primes YAP for ubiquitination and subsequent proteasomal degradation. When the Hippo pathway is inactive, YAP remains unphosphorylated, translocates to the nucleus, and binds to transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4), to drive the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound: A Potent Inhibitor of YAP

This compound is a small molecule inhibitor of YAP that has been shown to induce YAP degradation and promote apoptosis in cancer cells. Its potent anti-proliferative activity has been demonstrated across various cancer cell lines.

Quantitative Data: Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cancer cell lines, highlighting its potent anti-cancer effects.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.019 |

| SGC-7901 | Gastric Cancer | 0.017 |

| HCT-116 | Colorectal Cancer | 0.020 |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 0.044 |

Putative Mechanism of Action of this compound

While the precise molecular mechanism of this compound is still under investigation, based on its ability to induce YAP degradation, a putative mechanism can be proposed. It is hypothesized that this compound may not directly inhibit the YAP-TEAD interaction but rather acts upstream to promote YAP phosphorylation and subsequent degradation. This action could be mediated through the activation of the LATS1/2 kinases.

Several small molecules that induce YAP degradation have been shown to function by activating LATS1/2, independent of the upstream MST1/2 kinases. This suggests the existence of alternative mechanisms for LATS1/2 activation. It is plausible that this compound functions through a similar mechanism, leading to increased LATS1/2 activity, which in turn phosphorylates YAP, marking it for cytoplasmic retention and proteasomal degradation.

Figure 1: Simplified diagram of the core Hippo signaling pathway.

Figure 2: Putative mechanism of action for this compound in the Hippo pathway.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of experiments can be conducted. The following protocols are adapted from standard molecular biology techniques and tailored for the investigation of this compound's effects on the Hippo pathway.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MGC-803, SGC-7901, HCT-116, KYSE450)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT or similar cell viability reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for YAP Phosphorylation and Degradation

This experiment assesses the effect of this compound on the phosphorylation and total protein levels of YAP.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-LATS1, anti-phospho-LATS1 (Thr1079), anti-β-actin (loading control)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence substrate

Protocol:

-

Treat cells with various concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay determines if this compound disrupts the interaction between YAP and TEAD.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer

-

Antibodies: anti-YAP or anti-TEAD for immunoprecipitation, and for western blotting

-

Protein A/G magnetic beads

-

Elution buffer

Protocol:

-

Treat cells with this compound.

-

Lyse the cells with Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by western blotting using antibodies against YAP and TEAD.

In Vitro LATS1/2 Kinase Assay

This assay directly measures the effect of this compound on the kinase activity of LATS1/2.

Materials:

-

Active LATS1/2 kinase (recombinant or immunoprecipitated)

-

Recombinant YAP protein (substrate)

-

This compound

-

Kinase assay buffer

-

ATP

-

Anti-phospho-YAP (Ser127) antibody

Protocol:

-

Set up the kinase reaction by combining active LATS1/2, recombinant YAP, and kinase assay buffer.

-

Add different concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by western blotting using an anti-phospho-YAP (Ser127) antibody.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the YAP-TEAD complex.

Materials:

-

HEK293T or other suitable cell line

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

-

After 24 hours, treat the cells with different concentrations of this compound.

-

After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TEAD transcriptional activity.

Figure 3: Experimental workflow to investigate the effects of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the Hippo signaling pathway by inducing the degradation of the oncoprotein YAP. While its exact mechanism of action requires further elucidation, the available data suggest that it may function by activating the LATS1/2 kinases, leading to YAP phosphorylation and subsequent proteasomal degradation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular details of this compound's activity and to explore its therapeutic potential. A thorough understanding of how this compound modulates the Hippo pathway will be crucial for its development as a targeted cancer therapy.

An In-depth Technical Guide to the Discovery and Synthesis of Antioxidant 1076

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound "MY-1076" is not a recognized pharmaceutical agent. The information provided herein pertains to the industrial chemical Antioxidant 1076 (also known as Irganox 1076), a hindered phenolic antioxidant used for polymer stabilization. This guide is structured to meet the user's format requirements but is based on the properties and synthesis of this industrial chemical.

Discovery and Background

Antioxidant 1076, chemically known as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] It was developed to protect organic materials, such as plastics, elastomers, and adhesives, against thermo-oxidative degradation.[1] Unlike simpler phenolic antioxidants like butylated hydroxytoluene (BHT), Antioxidant 1076 offers lower volatility, making it highly suitable for high-temperature processing of polymers like polyethylene and polypropylene.[2] Its development was a significant advancement in polymer stabilization, providing excellent color retention and long-term stability.[1] The molecule's design incorporates a sterically hindered phenol group, which is the active antioxidant moiety, and a long octadecyl (C18) tail. This long alkyl chain enhances its compatibility with polymer matrices and reduces its volatility and extractability.[1][2]

Physicochemical Properties

The physical and chemical properties of Antioxidant 1076 are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | [2] |

| Common Names | Antioxidant 1076, Irganox 1076, Anox PP18 | [2] |

| CAS Number | 2082-79-3 | [2] |

| Molecular Formula | C₃₅H₆₂O₃ | [2] |

| Molecular Weight | 530.86 g/mol | |

| Appearance | White, fine granules or powder | [1] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Reference |

| Melting Point | 50-55 °C | [3] |

| Flashpoint | 273 °C | [3] |

| Solubility | Low in water (2.85 µg/L), soluble in organic solvents | [2] |

| Volatility | Low | [1] |

Synthesis of Antioxidant 1076

The synthesis of Antioxidant 1076 is typically a two-step process involving a Michael addition followed by a transesterification reaction.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Antioxidant 1076.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Step 1: Michael Addition

-

In a reaction vessel, 2,6-di-tert-butylphenol is reacted with methyl acrylate in the presence of a base catalyst (e.g., sodium methoxide).

-

The reaction proceeds to form the intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[2]

-

The intermediate is isolated for the next step.

Step 2: Transesterification

-

The intermediate from Step 1 (124.8 g, 0.427 mole) is mixed with octadecyl alcohol (88.8 g, 0.328 mole).[4]

-

A catalyst, such as monobutyltin oxide (0.13 g, 0.0007 mole), is added to the mixture.[4] Other catalysts like sulfuric acid or p-toluenesulfonic acid can also be used.

-

The reaction mixture is heated to a high temperature (e.g., 100-150 °C) under vacuum or with nitrogen purging to facilitate the removal of the methanol byproduct, which drives the reaction to completion.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Purification

-

Upon completion, the reaction mixture is cooled.

-

If a solid catalyst is used, it can be removed by filtration. For instance, the resulting solution can be treated with synthetic magnesium silicate at 60°C and then filtered to remove the tin catalyst.[4]

-

The final product, Antioxidant 1076, is obtained as a white solid and can be further purified by recrystallization if necessary.

Key Experimental Analysis Protocols

The analysis of Antioxidant 1076, particularly its quantification in polymer matrices, is crucial for quality control and regulatory compliance. Common methods include Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) and Fourier Transform Infrared Spectroscopy (FTIR).

Analytical Workflow: TD-GC-MS

Caption: Analytical workflow for Antioxidant 1076 using TD-GC-MS.

Detailed Protocol: TD-GC-MS Analysis

Objective: To identify and quantify Antioxidant 1076 in a polyethylene (PE) sample.[5][6]

Instrumentation: A Multi-Shot Pyrolyzer interfaced directly with a Gas Chromatography-Mass Spectrometry (GC/MS) system.[5]

Procedure:

-

Sample Preparation: A known weight of the polyethylene sample containing Antioxidant 1076 is pulverized.[5]

-

Thermal Desorption (TD): The pulverized sample is placed in a sample cup and introduced into the pyrolyzer. The sample is heated rapidly to a temperature sufficient to desorb the antioxidant without pyrolyzing the polymer matrix (e.g., 320 °C).[6][7]

-

GC Separation: The desorbed analytes are transferred to the GC column. The column temperature is programmed to separate the components of the mixture.

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum for Antioxidant 1076 will show a characteristic molecular ion peak at m/z 530.[6][7]

-

Quantification: The concentration of Antioxidant 1076 is determined by creating a calibration curve using standard addition methods or by comparing the peak area of the analyte to that of known standards.[5]

Detailed Protocol: FTIR Analysis

Objective: To rapidly quantify the concentration of Antioxidant 1076 in a polyethylene sample.[8]

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.[8]

Procedure:

-

Sample Preparation:

-

Spectral Acquisition:

-

Obtain the FTIR spectrum for each standard sample and the unknown sample. The typical range is 4000 to 400 cm⁻¹.[8]

-

-

Data Analysis:

-

Identify the characteristic absorption peak for Antioxidant 1076, which is the ester carbonyl (C=O) stretch at approximately 1738 cm⁻¹. The PE matrix has minimal absorption in this region.[8][10]

-

Measure the area or height of this characteristic peak for each standard.

-

Create a standard curve by plotting the peak absorbance against the known concentrations of Antioxidant 1076.

-

Measure the absorbance of the characteristic peak in the unknown sample and use the standard curve to determine its concentration. The linear regression coefficient for this method is typically high (e.g., 0.97363), with a low relative error.[8]

-

References

- 1. santplas.com [santplas.com]

- 2. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 3. polivinilplastik.com [polivinilplastik.com]

- 4. prepchem.com [prepchem.com]

- 5. frontier-lab.com [frontier-lab.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. matec-conferences.org [matec-conferences.org]

- 9. matec-conferences.org [matec-conferences.org]

- 10. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene | MATEC Web of Conferences [matec-conferences.org]

In-Depth Technical Guide: MY-1076, a Dual Inhibitor of Tubulin Polymerization and YAP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY-1076 has emerged as a promising small molecule inhibitor displaying potent anti-cancer activities. This technical guide provides a comprehensive overview of this compound, with a focus on its role as a Yes-associated protein (YAP) inhibitor. Initially identified through the design and synthesis of novel N-benzylaryl cinnamide derivatives, this compound demonstrates a unique dual mechanism of action by not only inducing the degradation of the oncogenic transcriptional co-activator YAP but also by inhibiting tubulin polymerization. This document collates the available quantitative data, details the experimental methodologies for key biological assays, and presents visual representations of the relevant signaling pathways and experimental workflows to serve as a critical resource for researchers in oncology and drug discovery.

Core Compound Data: this compound (Compound 15e)

This compound is a novel N-benzylaryl cinnamide derivative identified for its potent anti-proliferative effects in various cancer cell lines.[1][2] It has a multifaceted impact on cancer cells, primarily through the induction of YAP degradation and the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Biological Activity

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the IC50 values presented in the table below.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MGC-803 | Gastric Cancer | 0.019 | [1][3] |

| SGC-7901 | Gastric Cancer | 0.017 | [1][3] |

| HCT-116 | Colon Cancer | 0.020 | [1][3] |

| KYSE450 | Esophageal Squamous | 0.044 | [1][3] |

| and 13 others | Various | < 0.1 | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer activity.

Inhibition of Tubulin Polymerization

This compound acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin.[2] This interaction disrupts the assembly of the microtubule network, which is crucial for cell division, leading to mitotic arrest.[2]

Induction of YAP Degradation

A key feature of this compound is its ability to induce the degradation of YAP, a critical downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a tumor-suppressive pathway that, when activated, leads to the phosphorylation and subsequent degradation of YAP. By promoting YAP degradation, this compound effectively inhibits the transcription of pro-proliferative and anti-apoptotic genes regulated by the YAP-TEAD complex.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (MGC-803, SGC-7901, HCT-116, KYSE450) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the surface of apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on the fluorescence intensity of PI. This compound has been shown to induce G2/M phase arrest.[2]

In Vivo Efficacy

The anti-tumor activity of this compound has also been evaluated in vivo. While specific details of the in vivo studies for this compound are emerging, a general protocol for xenograft models is provided below.

Xenograft Mouse Model Protocol

-

Cell Implantation: Human cancer cells (e.g., MGC-803 or SGC-7901) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into control and treatment groups. This compound is administered (e.g., orally or via intraperitoneal injection) according to a specified dosing schedule. The vehicle is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).

Summary and Future Directions

This compound is a potent anti-cancer agent with a compelling dual mechanism of action involving the inhibition of tubulin polymerization and the induction of YAP degradation. The data presented in this guide highlight its significant in vitro activity against a range of cancer cell lines. Further investigations are warranted to fully elucidate the molecular details of how this compound promotes YAP degradation and to comprehensively evaluate its in vivo efficacy and safety profile in various preclinical cancer models. The unique combination of targeting both the cytoskeleton and a key oncogenic signaling pathway positions this compound as a promising candidate for further drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. design-synthesis-and-biological-evaluation-of-n-benzylaryl-cinnamide-derivatives-as-tubulin-polymerization-inhibitors-capable-of-promoting-yap-degradation-with-potent-anti-gastric-cancer-activities - Ask this paper | Bohrium [bohrium.com]

- 3. medchemexpress.com [medchemexpress.com]

In Vitro Pharmacology of MY-1076: A Dual Inhibitor of Tubulin Polymerization and YAP Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MY-1076, also identified as compound 15e in seminal studies, is a novel N-benzylaryl cinnamide derivative that has demonstrated significant potential as an anti-cancer agent.[1][2] In vitro investigations have revealed a compelling dual mechanism of action, positioning this compound as a unique molecule of interest for targeted cancer therapy. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the field of drug development.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay, underscore the compound's potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.019 |

| SGC-7901 | Gastric Cancer | 0.017 |

| HCT-116 | Colon Cancer | 0.020 |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 0.044 |

Table 1: Anti-proliferative activity of this compound in various human cancer cell lines.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

-

Inhibition of Tubulin Polymerization: this compound acts as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][2]

-

Induction of YAP Degradation: Concurrently, this compound promotes the degradation of Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is frequently implicated in cancer. By inducing YAP degradation, this compound effectively curtails the pro-proliferative and anti-apoptotic signals mediated by this oncoprotein.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound. These represent standard protocols and may have been adapted for the specific studies.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MGC-803, SGC-7901, HCT-116, KYSE450)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin protein (>97% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Glycerol (for promoting polymerization)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, clear bottom plates

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold tubulin polymerization buffer containing 1 mM GTP and 10% glycerol.

-

Add various concentrations of this compound or vehicle control to the wells of a pre-chilled 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

Western Blot Analysis for YAP Protein Levels

This technique is used to detect and quantify the levels of YAP protein in cells treated with this compound.

Materials:

-

Cancer cells (e.g., MGC-803)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against YAP

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against YAP overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cells (e.g., MGC-803)

-

This compound

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the in vitro characterization of this compound.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action that involves the inhibition of tubulin polymerization and the induction of YAP degradation. The potent in vitro anti-proliferative activity against a range of cancer cell lines highlights its therapeutic potential. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide are intended to facilitate further research and development of this compound and analogous compounds. Future studies should aim to further elucidate the intricate molecular interactions of this compound and evaluate its efficacy and safety in preclinical in vivo models.

References

MY-1076: A Dual-Action Inhibitor Targeting Tubulin Polymerization and YAP Degradation for Basic Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: MY-1076, also referred to as compound 15e in its primary scientific publication, is a novel N-benzylaryl cinnamide derivative demonstrating significant potential in basic cancer research.[1][2][3] This molecule exhibits a compelling dual mechanism of action, functioning as both a potent inhibitor of tubulin polymerization and an inducer of Yes-associated protein (YAP) degradation.[1][3] Its efficacy against a broad spectrum of cancer cell lines, particularly gastric cancer, positions it as a valuable tool for investigating cancer cell proliferation, cell cycle regulation, and apoptosis. This guide provides a comprehensive overview of the technical details surrounding this compound, including its quantitative biological activities, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Biological Activity of this compound

The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (μM) |

| MGC-803 | Gastric Cancer | 0.019 |

| SGC-7901 | Gastric Cancer | 0.017 |

| HCT-116 | Colon Cancer | 0.020 |

| KYSE450 | Esophageal Squamous Carcinoma | 0.044 |

| A549 | Lung Cancer | < 0.1 |

| MCF-7 | Breast Cancer | < 0.1 |

| HeLa | Cervical Cancer | < 0.1 |

| HepG2 | Liver Cancer | < 0.1 |

| U87 | Glioblastoma | < 0.1 |

| PC-3 | Prostate Cancer | < 0.1 |

| K562 | Chronic Myelogenous Leukemia | < 0.1 |

| B16-F10 | Melanoma | < 0.1 |

| A2780 | Ovarian Cancer | < 0.1 |

| SW480 | Colon Cancer | < 0.1 |

| SH-SY5Y | Neuroblastoma | < 0.1 |

| 786-O | Renal Cancer | < 0.1 |

Table 2: Comparative Anti-proliferative Activity of this compound, Colchicine, and Lead Compound 9 in Selected Cancer Cell Lines [1]

| Compound | MGC-803 IC50 (μM) | SGC-7901 IC50 (μM) | HCT-116 IC50 (μM) | KYSE450 IC50 (μM) |

| This compound | 0.019 | 0.017 | 0.020 | 0.044 |

| Colchicine | 0.025 | 0.021 | 0.028 | 0.051 |

| Compound 9 | > 10 | > 10 | > 10 | > 10 |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:

-

Inhibition of Tubulin Polymerization: this compound binds to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules.[1][3] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][3]

-

Induction of YAP Degradation: The compound promotes the degradation of YAP, a key transcriptional co-activator in the Hippo signaling pathway that plays a crucial role in cell proliferation and survival.[1][3] The degradation of YAP further contributes to the anti-proliferative and pro-apoptotic effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the study of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research on this compound.[1]

1. MTT Assay for Cell Proliferation

-

Objective: To determine the anti-proliferative activity of this compound.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated using GraphPad Prism software.

2. Immunofluorescence Assay for Microtubule Network Analysis

-

Objective: To visualize the effect of this compound on the microtubule network.

-

Cell Culture and Treatment: MGC-803 cells are cultured on glass coverslips and treated with this compound (or a control) for 24 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Cells are blocked with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides.

-

Imaging: Images are captured using a fluorescence microscope.

3. Tubulin Polymerization Assay

-

Objective: To directly measure the inhibitory effect of this compound on tubulin polymerization in vitro.

-

Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence-based reporter is prepared.

-

Compound Addition: this compound or a control compound is added to the reaction mixture.

-

Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the change in fluorescence over time at 37°C using a fluorescence spectrophotometer.

-

Data Analysis: The rate of polymerization is calculated and compared between the treated and control groups to determine the inhibitory effect.

4. Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of this compound on the expression levels of key proteins involved in the cell cycle, apoptosis, and the YAP pathway.

-

Cell Lysis: MGC-803 cells are treated with this compound for the indicated times, and then lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, YAP, p-YAP) overnight at 4°C. This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To quantify the effects of this compound on cell cycle distribution and apoptosis induction.

-

Cell Treatment and Harvesting: MGC-803 cells are treated with different concentrations of this compound for 24 hours, then harvested and washed with PBS.

-

Cell Cycle Analysis:

-

Cells are fixed in 70% ethanol overnight at -20°C.

-

The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Analysis:

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion

This compound is a promising preclinical candidate for cancer research, distinguished by its dual-targeting mechanism. The comprehensive data on its potent anti-proliferative activity against a wide array of cancer cell lines, coupled with detailed insights into its molecular interactions and cellular effects, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a standardized approach for researchers to validate and expand upon the existing findings. Future in vivo studies will be critical to fully elucidate the therapeutic potential of this compound.

References

- 1. Related Videos - Design, synthesis and biological evaluation of N-benzylaryl cinnamide derivatives as tubulin polymerization inhibitors capable of promoting YAP degradation with potent anti-gastric cancer activities [visualize.jove.com]

- 2. researchgate.net [researchgate.net]

- 3. design-synthesis-and-biological-evaluation-of-n-benzylaryl-cinnamide-derivatives-as-tubulin-polymerization-inhibitors-capable-of-promoting-yap-degradation-with-potent-anti-gastric-cancer-activities - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to MY-1076 (Antioxidant 1076)

DISCLAIMER: The identifier "MY-1076" does not correspond to a known pharmaceutical compound or a molecule under clinical investigation. Instead, it is associated with the CAS number 2082-79-3, which identifies the industrial chemical Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . This compound is a sterically hindered phenolic antioxidant, widely marketed under trade names such as Irganox® 1076, Veenox® 1076, and Antioxidant 1076.[1][2][3][4] This guide provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, and its mechanism of action as an antioxidant, presented in a manner accessible to researchers and scientists.

Chemical Structure and Identity

This compound is a high molecular weight, non-discoloring, sterically hindered phenolic antioxidant.[4][5] Its structure consists of a bulky phenolic head group containing two tertiary-butyl groups ortho to the hydroxyl group, connected via a propionate linker to a long C18 alkyl chain (octadecyl group). This combination of a reactive phenol and a long, non-polar tail gives it excellent compatibility with a wide range of organic substrates and low volatility.[4][6]

Physicochemical and Thermal Properties

This compound is valued for its excellent thermal stability, low volatility, and high resistance to extraction, making it suitable for use in high-temperature processing of polymers.[3][4][7] It is typically a white to light yellow crystalline solid or powder.[1][7]

Table 1: Summary of Quantitative Properties for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₅H₆₂O₃ | [1][3] |

| Molecular Weight | 530.86 g/mol (or 531 g/mol ) | [3][4][5] |

| CAS Number | 2082-79-3 | [1][3][8] |

| Appearance | White, fine granules or crystalline powder | [1][5][7] |

| Melting Range | 50 - 55 °C | [3][5][6] |

| Flash Point | 273 °C | [3][5] |

| Vapor Pressure | 2.5 x 10⁻⁷ Pa (at 20 °C) | [3] |

| Density | 1.02 g/cm³ (at 20 °C) | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Core Function: Antioxidant Mechanism of Action

As a hindered phenolic antioxidant, the primary function of this compound is to protect organic materials from thermo-oxidative degradation.[4][6] This process is initiated by the formation of free radicals (R•) within the polymer matrix due to heat, light, or mechanical stress. The antioxidant mechanism involves scavenging these free radicals to prevent a chain reaction of degradation.

The core mechanism proceeds as follows:

-

Initiation: A polymer chain (R-H) breaks down to form a free radical (R•).

-

Propagation: The free radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another free radical (R•), thus propagating the degradation cascade.

-

Termination (Antioxidant Intervention): The phenolic hydroxyl group of this compound (Ar-OH) donates its hydrogen atom to the peroxy radical (ROO•). This neutralizes the radical, forming a stable hydroperoxide (ROOH) and a resonance-stabilized antioxidant radical (Ar-O•). The steric hindrance from the two tert-butyl groups prevents this antioxidant radical from initiating new degradation chains, effectively terminating the cycle.

Experimental Protocols

Characterization of Polymorphism by DSC, FTIR, and AFM

The physical properties and stability of this compound can be influenced by its crystalline form (polymorphism).[9] This protocol outlines a method to study the transitions between different polymorphs.

Methodology:

-

Sample Preparation: Use a known polymorphic form of this compound (e.g., Form III) as the starting material.[9]

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 5-10 mg of the sample into an aluminum pan.

-

Heat the sample under a nitrogen atmosphere from ambient temperature to 70°C at a controlled rate (e.g., 10°C/min).

-

Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events, which indicate phase transitions.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Place the sample on an ATR crystal equipped with a heating stage.

-

Acquire spectra (e.g., 4000-550 cm⁻¹, 4 cm⁻¹ resolution) at various temperatures, particularly across the transition points identified by DSC.[9]

-

Analyze shifts in key vibrational bands (e.g., C=O stretching, O-H stretching) to identify changes in the crystalline structure.

-

-

Atomic Force Microscopy (AFM):

-

Deposit a thin film of the sample onto a suitable substrate.

-

Mount the substrate on a temperature-controlled stage in the AFM.

-

Image the surface topography at various temperatures, allowing for equilibration at each step.

-

Observe nanoscale changes in crystal morphology to directly visualize solid-state transitions.[9]

-

-

Data Analysis: Correlate the thermal events from DSC, the spectral changes from FTIR, and the morphological changes from AFM to build a comprehensive understanding of the polymorphic transitions.

Quantification in Polyethylene via Thermal Desorption-GC-MS

This protocol describes a method for determining the concentration of this compound in a polymer matrix like polyethylene (PE), a common application.[10]

Methodology:

-

Sample Preparation:

-

Cryo-mill a representative sample of the polyethylene to a fine powder to ensure homogeneity.

-

Accurately weigh approximately 1-5 mg of the powdered sample into a thermal desorption tube.

-

-

Thermal Desorption (TD):

-

Place the tube in a thermal desorber unit connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Heat the sample to a temperature sufficient to volatilize the this compound without degrading the polymer matrix (e.g., 320°C).[10]

-

The volatilized analytes are trapped and then injected into the GC column.

-

-

Gas Chromatography (GC):

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the components of the injected vapor.

-

Employ a temperature program that effectively resolves this compound from other potential additives or polymer degradation products.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode.

-

Identify this compound by its characteristic retention time and mass spectrum, which should show a prominent molecular ion peak at m/z 530.[10]

-

-

Quantification:

-

Prepare a series of calibration standards by spiking known amounts of a pure this compound standard onto an inert matrix or into an antioxidant-free PE powder.

-

Analyze the standards using the same TD-GC-MS method to generate a calibration curve.

-

Calculate the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.

-

Applications and Significance

This compound is a highly versatile primary antioxidant used in a wide array of organic polymers to ensure performance and durability during processing and end-use.[4][6][11] Key applications include:

-

Polyolefins: Widely used in polyethylene (PE), polypropylene (PP), and polybutene to provide long-term thermal stability.[4][5][8]

-

Engineering Plastics: Stabilizes materials like styrene homo- and co-polymers, and polyurethanes.[4][8]

-

Elastomers and Adhesives: Protects synthetic rubbers, sealants, and adhesives from oxidative degradation, extending their service life.[4][11]

-

Other Substrates: Also used in waxes, oils, and fats to prevent rancidity and degradation.[6][11]

Its non-discoloring and odorless nature makes it particularly suitable for applications where color and aesthetics are important.[3][4] It is often used in combination with other stabilizers, such as secondary antioxidants (e.g., thioethers, phosphites), to achieve a synergistic protective effect.[3][5][8]

References

- 1. CAS 2082-79-3: Antioxidant 1076 | CymitQuimica [cymitquimica.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. Antioxidant 1076|Cas 2082-79-3|Irganox|Octadecyl-3-(3,5 -di-tert.-butyl-4-hydroxyphenyl)-propionate|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 4. Antioxidant 1076 (Veenox 1076), CAS 2082-79-3 | Vinati Organics [vinatiorganics.com]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. polivinilplastik.com [polivinilplastik.com]

- 7. welltchemicals.com [welltchemicals.com]

- 8. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]

- 9. Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25632E [pubs.rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. longchangchemical.com [longchangchemical.com]

In-depth Technical Guide: Antioxidant 1076 (MY-1076)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Antioxidant 1076, also known by its chemical name octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and trade names such as Irganox 1076. While primarily utilized as a highly effective, non-discoloring, sterically hindered phenolic antioxidant for stabilizing organic substrates like plastics, synthetic fibers, and elastomers against thermo-oxidative degradation, this compound has also been noted for its biological activities.[1][2][3] This guide will detail its supplier and purchasing information, summarize available quantitative data, and describe its known biological effects and mechanism of action.

Supplier and Purchasing Information

Antioxidant 1076 is available from various chemical suppliers. Researchers can procure this compound for research and development purposes through the following channels:

| Supplier | Contact Information | Notes |

| Benchchem | Not specified in search results | Offers qualified products for research applications.[1] |

| Jixin | Not specified in search results | Supplier committed to providing high-quality products for the pharmaceutical industry.[3] |

| LGC Standards | Online purchasing available | Provides reference standards for pharmaceutical testing.[4] |

| ChemicalBook | Online purchasing available | Offers the compound for various applications.[5] |

Quantitative Data

The available quantitative data for Antioxidant 1076 primarily pertains to its toxicological assessment. No specific IC50 or EC50 values related to drug development targets were found in the public domain.

| Parameter | Species | Value | Study Type | Reference |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat (female) | 64 mg/kg-bw/d | Chronic | [6] |

| NOAEL | Rat | 30 mg/kg bw/day | 28-day oral | [7] |

| NOAEL | Dog | 32-37 mg/kg bw/day | 90-day | [7] |

| NOAEL (Developmental Toxicity) | Rat | 32-39 mg/kg bw/day | Two-generation | [7] |

| LD50 (Oral) | Rat | > 5000 mg/kg body weight | Acute | [8] |

Experimental Protocols

Example: Oral Toxicity Study in Rats (based on OECD Guideline 407)

-

Animal Model: Male and female Sprague-Dawley rats.

-

Dosage Administration: The test substance, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, is administered daily by gavage in a suitable vehicle (e.g., corn oil) for 28 consecutive days.

-

Dose Groups: A control group receiving the vehicle only, and at least three dose groups with increasing concentrations of the test substance.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant treatment-related adverse effects are observed.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Antioxidant 1076 is through its function as a radical scavenger. The hindered phenolic group is key to this activity.

Antioxidant Mechanism

The diagram below illustrates the generally accepted mechanism by which hindered phenolic antioxidants like Antioxidant 1076 interrupt the oxidative degradation cycle.

Caption: Antioxidant 1076 donates a hydrogen atom to peroxy radicals, forming a stable antioxidant radical and terminating the oxidative chain reaction.

Biological Activities and Potential Applications

While its primary use is industrial, some biological activities of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate have been reported. It has shown antioxidant, antibacterial, and antifungal properties.[9] Specifically, it has demonstrated activity against C. albicans and filamentous fungi such as Fusarium and Aspergillus species.[9] Mild cytotoxicity against B16 murine melanoma and HaCaT human keratinocyte cell lines has also been observed.[9]

In the pharmaceutical industry, its antioxidant properties could be leveraged to protect drugs and biological materials from oxidation, potentially extending the shelf life of formulations.[3] For instance, it could be used in the storage and transportation of vaccines to maintain stability and efficacy.[3]

Safety and Toxicology

Safety assessments have been conducted for its use in food contact applications.[6] Oral administration in rats has been shown to induce liver enlargement and the induction of hepatic microsomal enzymes, including cytochrome P-450.[9] It is considered a weak phenobarbital-type inducer of liver enzymes in rats.[8] The compound has very low water solubility and is not readily biodegradable.[7]

Conclusion

Antioxidant 1076 (MY-1076) is a well-characterized hindered phenolic antioxidant with a primary role in the stabilization of polymers. While it exhibits some biological activities, including antifungal and antibacterial properties, its application in drug development is not well-established in scientific literature. The available data is primarily focused on its industrial use and toxicological profile for safety assessments. Further research would be necessary to explore its potential in pharmaceutical applications beyond its role as an excipient for stabilization.

References

- 1. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 | Benchchem [benchchem.com]

- 2. abpsoil.com [abpsoil.com]

- 3. jixinchemical.com [jixinchemical.com]

- 4. Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate [lgcstandards.com]

- 5. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]

- 6. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. series.publisso.de [series.publisso.de]

- 9. researchgate.net [researchgate.net]

MY-1076: A Technical Guide to Safety and Handling for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MY-1076, also identified as YAP/TAZ inhibitor-2, is a potent small molecule inhibitor of the Hippo signaling pathway. It is under investigation for its potential therapeutic applications, primarily in oncology. This compound is reported to function as an inhibitor of Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), which are key downstream effectors of the Hippo pathway. By inhibiting YAP/TAZ, this compound can induce apoptosis and suppress the proliferation of cancer cells.[1] Given its potent biological activity, a thorough understanding of its safety and handling is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

There is conflicting information regarding the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of this compound. One supplier's Safety Data Sheet (SDS) classifies it as hazardous, while another indicates it is not. In the interest of safety and best practice, this guide adopts the more conservative classification.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | mancanza | Warning | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Acute Toxicity | Category 1 | mancanza | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Toxicity | Category 1 | mancanza | Warning | H410: Very toxic to aquatic life with long lasting effects |

Note: The GHS pictograms are represented by placeholders as they cannot be directly rendered here. The pictogram for Acute Toxicity, Oral (Category 4) is an exclamation mark, and for Aquatic Toxicity is an environment symbol.

Hazard Communication Diagram

Caption: GHS Hazard Communication for this compound.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H33NO9 | [1] |

| Molecular Weight | 539.57 g/mol | [1] |

| CAS Number | 3008262-76-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| pKa | Data not available |

Safe Handling and Personal Protective Equipment (PPE)

Due to its potent biological activity and defined hazards, this compound should be handled with care in a controlled laboratory environment.

Table 3: Safe Handling and PPE Recommendations

| Aspect | Guideline |

| Engineering Controls | - Handle in a chemical fume hood or other ventilated enclosure. - Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear a lab coat and disposable nitrile gloves. Change gloves frequently and after handling the compound. - Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

| General Hygiene | - Avoid contact with skin, eyes, and clothing. - Do not eat, drink, or smoke in laboratory areas. - Wash hands thoroughly after handling. |

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Table 4: First Aid and Emergency Measures

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

| Fire-Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |

| Accidental Release (Spill) | See the spill response workflow below. |

Spill Response Workflow

Caption: Decision tree for responding to a spill of this compound.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Table 5: Storage and Disposal Guidelines

| Aspect | Guideline | Source |

| Storage (Powder) | - Store at -20°C for up to 3 years. - Store at 4°C for up to 2 years. | [1] |

| Storage (In Solvent) | - Store at -80°C for up to 6 months. - Store at -20°C for up to 1 month. | [1] |

| General Storage | - Keep container tightly closed in a dry and well-ventilated place. - Protect from light. | |

| Disposal | - Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. - Do not dispose of down the drain or with regular trash. |

Mechanism of Action: Hippo Signaling Pathway

This compound exerts its biological effects by inhibiting the YAP/TAZ transcriptional co-activators, which are the primary downstream effectors of the Hippo signaling pathway. This pathway plays a critical role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of YAP/TAZ, which then drives the expression of genes that promote cell growth and inhibit apoptosis.

Hippo Signaling Pathway and this compound Inhibition

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Safety Assessment

As of the date of this document, detailed, publicly available experimental protocols specifically for the safety and toxicological assessment of this compound have not been identified. For novel and potent research compounds like this compound, it is imperative to handle them as potentially hazardous until a comprehensive toxicological profile is established.

In the absence of specific data, researchers should adhere to the principles of As Low As Reasonably Achievable (ALARA) for exposure and follow standard best practices for handling potent compounds:

-

Conduct a risk assessment: Before beginning any new procedure, evaluate the potential hazards, considering the quantity of material being used, the potential for aerosol generation, and the experimental conditions.

-

Use designated areas: Whenever possible, handle potent compounds in a designated area of the laboratory to prevent cross-contamination.

-

Develop specific Standard Operating Procedures (SOPs): For routine procedures involving this compound, develop and follow a detailed SOP that includes safety precautions.

-

Training: Ensure all personnel handling the compound are fully trained on its potential hazards and the procedures for safe handling and emergency response.

Conclusion

This compound is a valuable tool for research in the field of cancer biology and the Hippo signaling pathway. Its potent biological activity necessitates a careful and informed approach to its handling and use in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe working environment. It is crucial to recognize the current gaps in the toxicological data for this compound and to operate under the assumption that it is hazardous until proven otherwise. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety office for the most up-to-date information.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of Y-27632 (ROCK Inhibitor)

A Note on Nomenclature: The compound "MY-1076" is not found in the scientific literature for in vivo studies. It is highly probable that this is a typographical error and the intended compound is Y-27632 , a well-characterized and widely used selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). These application notes are therefore provided for Y-27632.

Introduction

Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM). By competing with ATP for binding to the catalytic site, Y-27632 effectively blocks the downstream signaling of the small GTPase RhoA. The Rho/ROCK pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. In an in vivo context, inhibition of ROCK by Y-27632 has shown therapeutic potential in a variety of disease models, particularly in the fields of neuroscience, cardiovascular disease, and oncology.

These application notes provide an overview of the in vivo applications of Y-27632, detailed experimental protocols, and a summary of quantitative data from preclinical studies to guide researchers in their experimental design.

Mechanism of Action and Signaling Pathways

Y-27632 primarily exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. This prevents the phosphorylation of downstream ROCK substrates, leading to a cascade of cellular effects.

Key Signaling Pathways Modulated by Y-27632:

-

Cytoskeletal Regulation: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and subsequent actomyosin contractility. Y-27632 treatment reverses this, leading to relaxation of smooth muscle and changes in cell morphology.

-

NF-κB Signaling: In models of spinal cord injury, Y-27632 has been shown to inhibit the ROCK/NF-κB/C3 signaling pathway. This modulation can reduce neuroinflammation and promote a more permissive environment for neuronal regeneration.[1]

-

β-catenin Signaling: Y-27632 can downregulate the β-catenin signaling pathway. This has been observed to inhibit cell proliferation, fibrosis, and epithelial-mesenchymal transition (EMT) in a model of benign prostatic hyperplasia.[2]

Below is a diagram illustrating the primary mechanism of action of Y-27632.

Caption: Mechanism of Y-27632 action on the Rho/ROCK pathway.

In Vivo Applications and Quantitative Data

Y-27632 has been investigated in a range of animal models for various conditions. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Efficacy of Y-27632 in Neurological Disease Models

| Animal Model | Species | Administration Route | Dosage | Duration | Key Findings | Reference |

| SOD1G93A (ALS) | Mouse | Oral (in drinking water) | 2 mg/kg/day | From day 50 | No significant improvement in motor function or survival. | [3] |

| SOD1G93A (ALS) | Mouse | Oral (in drinking water) | 30 mg/kg/day | From day 50 | Improved motor function in male mice; no significant effect on survival. | [3] |

| Spinal Cord Injury | Rat | Intrathecal infusion | 2 mM (12 µl/day) | 14 days | Detrimental effects on some functional recovery parameters. | [4] |

| Spinal Cord Injury | Rat | Intrathecal infusion | 20 mM (12 µl/day) | 14 days | Significantly more axon sprouting and improved functional recovery. | [4] |

| Kainic Acid-Induced Seizures | Mouse | Injection (unspecified) | Not specified | Single dose, 1 day prior | Protected against neurodegeneration and neurite dystrophy. | [5] |

Table 2: In Vivo Efficacy of Y-27632 in Other Disease Models

| Animal Model | Species | Administration Route | Dosage | Duration | Key Findings | Reference |

| Benign Prostatic Hyperplasia | Rat | Intraprostatic injection | Not specified | Not specified | Reversed prostatic hyperplasia and fibrosis. | [2] |

| Experimental Autoimmune Myocarditis | Mouse | Intraperitoneal injection | Not specified | Daily after secondary immunization | Improved cardiac phenotype and reduced inflammation. | [6] |

Experimental Protocols

The following are generalized protocols for the in vivo administration of Y-27632. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Preparation of Y-27632 for In Vivo Administration

Y-27632 dihydrochloride is soluble in water and phosphate-buffered saline (PBS).

-

For Injection (Intraperitoneal, Subcutaneous, Intravenous):

-

Dissolve Y-27632 dihydrochloride in sterile PBS or saline to the desired stock concentration. A common stock concentration is 10 mg/mL.

-

Sterile-filter the solution through a 0.22 µm filter.

-

Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection.

-

-

For Oral Administration (in drinking water):

-

Calculate the total daily dose required for the animal cohort.

-

Estimate the daily water consumption per animal.

-

Dissolve the calculated amount of Y-27632 in the total volume of drinking water to be provided.

-

Ensure the solution is freshly prepared and replaced regularly (e.g., every 2-3 days) to maintain stability.

-

-

For Intrathecal Infusion:

-

Dissolve Y-27632 dihydrochloride in sterile artificial cerebrospinal fluid (aCSF) or PBS to the desired concentration.

-

Load the solution into an osmotic minipump according to the manufacturer's instructions.

-

Experimental Workflow for a Neuroprotection Study in a Mouse Model of Neurodegeneration

This protocol is a representative example and should be optimized for the specific model and research question.

Caption: Workflow for a neuroprotection study using Y-27632.

Detailed Steps:

-

Animal Model: Select an appropriate animal model for the disease under investigation (e.g., SOD1G93A mice for ALS, MPTP-induced mice for Parkinson's disease).

-

Grouping and Randomization: Randomly assign animals to treatment (Y-27632) and control (vehicle) groups. Ensure groups are balanced for age and weight.

-

Baseline Assessment: Perform baseline behavioral tests to assess the initial motor and cognitive function of the animals.

-

Disease Induction: Induce the disease phenotype according to the established protocol for the chosen model.

-

Y-27632 Administration:

-

Route: Choose an appropriate administration route based on the experimental question and the compound's pharmacokinetics. Intraperitoneal injection is common for systemic effects.

-

Dose: Based on the literature, a dose of 30 mg/kg has shown efficacy in some mouse models of neurological disease.[3] Dose-response studies may be necessary to determine the optimal dose for a specific model.

-

Frequency: Daily administration is a common starting point.

-

Vehicle: Use the same vehicle for the control group as for the Y-27632 group (e.g., sterile PBS).

-

-

Monitoring: Monitor the animals daily for any adverse effects, and record body weight regularly.

-

Endpoint Analysis:

-

Behavioral Tests: Repeat the behavioral tests at specified time points to assess functional outcomes.

-

Histology: After euthanasia, perfuse the animals and collect the tissue of interest (e.g., brain, spinal cord). Perform immunohistochemistry to assess neuronal survival, axonal sprouting, or inflammatory markers.

-

Biochemical Analysis: Homogenize tissue samples to perform Western blotting or ELISA to measure levels of ROCK, phosphorylated downstream targets (e.g., p-MLC), or other relevant proteins.

-

Important Considerations

-